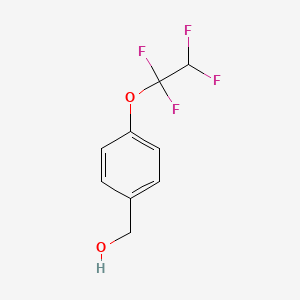

(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol: is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with tetrafluoroethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, the scalability of the synthesis process is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.

Substitution: The tetrafluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde or 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

Reduction: Cyclohexane derivatives with tetrafluoroethoxy and methanol groups.

Substitution: Various substituted phenylmethanol derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that (4-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol may exhibit anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific signaling pathways. For instance, in vitro assays showed that the compound can induce apoptosis in human cancer cell lines by modulating the expression of apoptosis-related proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains. These findings position it as a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability. Research is ongoing to explore its efficacy in targeted drug delivery mechanisms.

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for producing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly valuable in industries such as aerospace and electronics.

Coatings and Adhesives

The compound's chemical properties make it suitable for formulating advanced coatings and adhesives. Its hydrophobic nature contributes to water-repellent surfaces, while its thermal stability allows for applications in high-temperature environments.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using this compound derivatives. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study C | Drug Delivery | Developed a nanoparticle system utilizing the compound for enhanced delivery of chemotherapeutic agents with reduced side effects. |

Mécanisme D'action

The mechanism by which (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol exerts its effects involves interactions with molecular targets through its functional groups. The tetrafluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the phenyl ring provides a hydrophobic surface for binding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanol

- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetaldehyde

- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetic acid

Comparison: Compared to its analogs, (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The tetrafluoroethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and materials science.

Activité Biologique

The compound (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a tetrafluoroethoxy group, enhances its lipophilicity and stability, making it a candidate for various applications in medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, highlighting research findings, case studies, and potential applications.

- Molecular Formula : C14H16F4O2

- Molecular Weight : 292.27 g/mol

The presence of highly electronegative fluorine atoms contributes to the compound's distinct physical and chemical properties. The tetrafluoroethoxy group influences its reactivity and interaction with biological targets.

Preliminary studies suggest that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, indicate potential anti-inflammatory effects based on structural similarities to known bioactive compounds.

- Anticancer Activity : In vitro studies have demonstrated that related compounds with similar structures can inhibit the growth of cancer cells. For instance, compounds with tetrafluoroethoxy groups have shown IC50 values ranging from 0.1 to 10 µmol/L against human T24 bladder carcinoma cells .

Case Studies

- In Vitro Studies :

-

In Vivo Studies :

- Research involving animal models demonstrated that compounds similar to this compound could effectively reduce tumor volumes in mice transplanted with human cancer cells. The treatments were administered over a period of 15 days, resulting in marked tumor reduction compared to controls.

Research Findings

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Direct Arylation : Utilizing palladium-catalyzed reactions to introduce the tetrafluoroethoxy group onto the phenyl ring.

- Nucleophilic Substitution Reactions : The tetrafluoroethoxy group can be substituted with other functional groups under basic conditions.

Applications

Given its biological activity, this compound holds promise for:

- Drug Development : As a pharmacophore in drug design due to its ability to interact with various biological targets.

- Materials Science : Its stability and unique properties make it suitable for applications in specialty chemicals and advanced materials.

Propriétés

IUPAC Name |

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-4,8,14H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHJAZRFODLXIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.